molecular formula C9H10O2S B13633680 3-(5-Ethylthiophen-2-yl)-3-oxopropanal

3-(5-Ethylthiophen-2-yl)-3-oxopropanal

Cat. No.: B13633680
M. Wt: 182.24 g/mol
InChI Key: OFWRQSLJKABNMO-UHFFFAOYSA-N
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Description

3-(5-Ethylthiophen-2-yl)-3-oxopropanal is an organic compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a 3-oxopropanal moiety at the 2-position. Its molecular formula is hypothesized to be C₉H₁₀O₂S (molecular weight ~182.24 g/mol). However, direct experimental data on this compound are scarce, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

3-(5-ethylthiophen-2-yl)-3-oxopropanal

InChI

InChI=1S/C9H10O2S/c1-2-7-3-4-9(12-7)8(11)5-6-10/h3-4,6H,2,5H2,1H3

InChI Key

OFWRQSLJKABNMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)CC=O

Origin of Product

United States

Chemical Reactions Analysis

3-(5-Ethylthiophen-2-yl)-3-oxopropanal undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of 3-(5-Ethylthiophen-2-yl)-3-oxopropanal involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. For example, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The closest analog identified is 3-(3-Methylthiophen-2-yl)-3-oxopropanal (CAS: 1343692-26-1), which differs in the position and size of the alkyl substituent (3-methyl vs. 5-ethyl) on the thiophene ring . Key differences include:

Property 3-(5-Ethylthiophen-2-yl)-3-oxopropanal (Hypothetical) 3-(3-Methylthiophen-2-yl)-3-oxopropanal
Molecular Formula C₉H₁₀O₂S C₈H₈O₂S
Molecular Weight 182.24 g/mol 168.21 g/mol
Substituent 5-Ethyl 3-Methyl
Lipophilicity Higher (ethyl group increases hydrophobicity) Lower (methyl group less hydrophobic)
Synthetic Status Not reported Discontinued (indicative of challenges)
  • Substituent Position: The 5-ethyl group in the target compound may induce steric hindrance and alter electronic effects compared to the 3-methyl analog.
  • Solubility : The larger ethyl group likely reduces aqueous solubility compared to the methyl analog, impacting bioavailability in pharmaceutical contexts.

Reactivity and Impurity Profiles

Thiophene derivatives with amino alcohol substituents, such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (), highlight the impact of functional groups on reactivity. The aldehyde in this compound is prone to nucleophilic attack, whereas amino alcohols undergo different reaction pathways. Impurity control is critical, as thiophene intermediates often generate byproducts like 1-Fluoronaphthalene or hydroxylated analogs (), necessitating stringent purification protocols .

Biological Activity

3-(5-Ethylthiophen-2-yl)-3-oxopropanal is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse pharmacological properties. The presence of the ethyl group and the aldehyde functional group contribute to its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Antioxidant Activity : Compounds with thiophene structures often exhibit antioxidant properties, which help in mitigating oxidative stress in cells.
  • Enzyme Inhibition : These compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
  • Cell Signaling Modulation : They may influence cell signaling pathways, affecting cellular responses to various stimuli.

Biological Activities

  • Antioxidant Effects
    • Studies have shown that related compounds can reduce oxidative stress markers in vitro and in vivo. For instance, a compound with a similar structure demonstrated significant inhibition of lipid peroxidation in rat models .
  • Anti-inflammatory Properties
    • Research indicates that this compound may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines. This activity is crucial in conditions like arthritis and cardiovascular diseases.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various thiophene derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels when tested on human cell lines, suggesting its potential use as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its anti-inflammatory potential .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels
Anti-inflammatoryDecreased TNF-α and IL-6 levels
AntimicrobialInhibition of bacterial growth

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